Cefmetazole

Descripción general

Descripción

Cefmetazole es un antibiótico cefamicínico semisintético con un amplio espectro de actividad contra microorganismos grampositivos y gramnegativos . Se utiliza comúnmente para tratar una variedad de infecciones bacterianas y es conocido por su alta eficacia y baja incidencia de efectos secundarios graves .

Aplicaciones Científicas De Investigación

Cefmetazole tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de antibióticos cefalosporínicos y sus propiedades químicas.

Industria: El compuesto se utiliza en el desarrollo de nuevos antibióticos y en el proceso de fabricación farmacéutica.

Mecanismo De Acción

Cefmetazole ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a penicilina (PBP), que son esenciales para la unión cruzada de peptidoglicano en la pared celular bacteriana. Esta inhibición conduce al debilitamiento de la pared celular y finalmente provoca la lisis celular bacteriana . El compuesto es particularmente eficaz contra ciertas bacterias gramnegativas y grampositivas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La preparación de cefmetazole implica varios pasos:

Reacción Inicial: Se disuelve hidróxido de sodio en agua, seguido de la adición de ácido mercaptoacético y cloroacetonitrilo. Esta mezcla se somete a una reacción, después de lo cual se añaden cloruro de sodio y acetato de etilo.

Formación Intermedia: Se disuelve 7-MAC en diclorometano, y se añaden una base orgánica y una solución de cadena lateral. La mezcla se agita para llevar a cabo la reacción, lo que lleva a la separación de fases.

Pasos Finales: Se disuelve tricloruro férrico en éter, y se añade diclorometano. Luego se agrega gota a gota el producto en el ácido this compound, y la reacción se lleva a cabo durante 0.5 a 1 hora. Después de la separación de fases y la extracción de nuevo de la lejía alcalina, se reserva la fase acuosa, se añaden cristales semilla y se cristaliza el producto para obtener ácido this compound.

Métodos de Producción Industrial

La producción industrial de this compound sigue pasos similares, pero está optimizada para un mayor rendimiento y pureza. El proceso implica un control cuidadoso de las condiciones de reacción y los pasos de purificación para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

Cefmetazole se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en las reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Cefmetazole se compara a menudo con otras cefalosporinas y cefamicinas:

Cefoxitina: Similar en estructura y función, pero menos eficaz contra ciertos bacilos gramnegativos.

Cefotetan: Otra cefamicina con un espectro de actividad más amplio, pero diferentes propiedades farmacocinéticas.

Cefuroxima: Una cefalosporina de segunda generación con un espectro de actividad y aplicaciones clínicas diferentes.

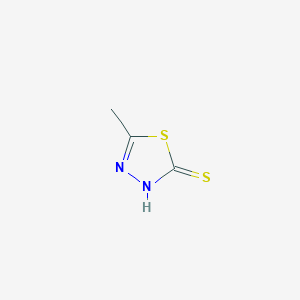

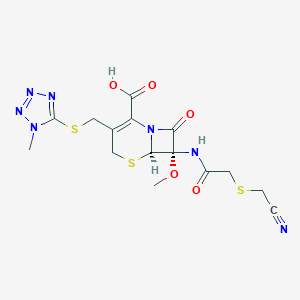

La estructura única de this compound, particularmente su cadena lateral de N-metiltiotetrazol (NMTT), lo diferencia de otras cefalosporinas y contribuye a sus propiedades farmacológicas específicas .

Propiedades

IUPAC Name |

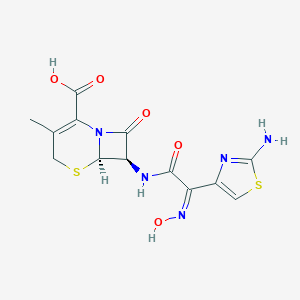

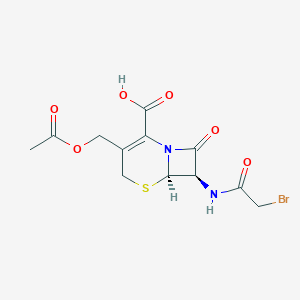

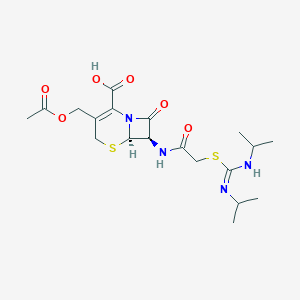

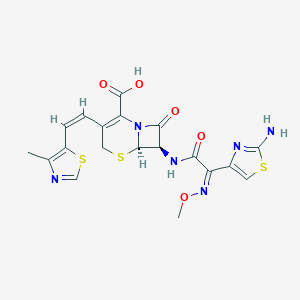

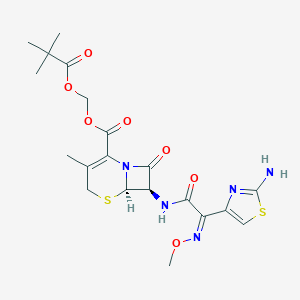

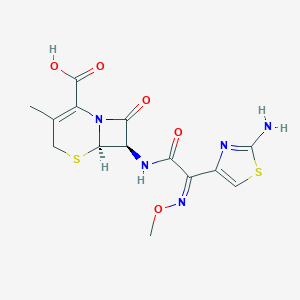

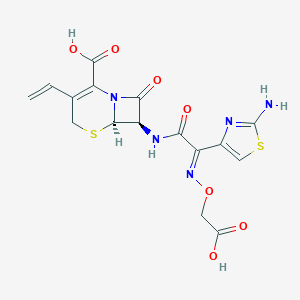

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBUBQHDYVFSQF-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56796-39-5 (mono-hydrochloride salt) | |

| Record name | Cefmetazole [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022756 | |

| Record name | Cefmetazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefmetazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.16e+00 g/L | |

| Record name | Cefmetazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefmetazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal activity of cefmetazole results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |

| Record name | Cefmetazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

56796-20-4 | |

| Record name | Cefmetazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56796-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefmetazole [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefmetazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefmetazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefmetazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFMETAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J962UJT8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefmetazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cefmetazole?

A1: this compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. [, ] By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, this information can be easily found in drug databases and scientific literature.

Q3: What factors can impact the stability of this compound solutions?

A6: While the abstracts don't provide specific details about this compound solution stability, factors like pH, temperature, and the presence of other drugs or solutions can potentially affect its stability. []

Q4: How is this compound absorbed and distributed in the body?

A7: this compound is primarily administered intravenously or intramuscularly due to its poor oral absorption. [, ] Following intravenous administration, it is rapidly distributed throughout the body, including interstitial fluid as demonstrated by skin window studies. [] It exhibits a biexponential decline in serum concentration, with a longer terminal disposition half-life compared to Cefoxitin. []

Q5: How is this compound eliminated from the body?

A8: this compound is primarily eliminated via the kidneys, with approximately 71% of the drug recovered unchanged in urine. [, ] Studies have shown that pretreatment with Probenecid, a drug that inhibits renal tubular secretion, significantly increases this compound serum concentrations and prolongs its elimination half-life. []

Q6: How does renal function impact the pharmacokinetics of this compound?

A9: this compound elimination is significantly affected by renal function. [] In individuals with impaired renal function, there is a prolongation of the elimination half-life and a reduction in total body clearance. [] Hemodialysis significantly shortens the half-life and increases clearance, necessitating dosage adjustments for patients with renal insufficiency. []

Q7: How effective is this compound in treating active syphilis in a rabbit model?

A11: Studies using a rabbit model of syphilis demonstrate that this compound is as effective as benzathine penicillin in achieving dark-field negativity and reducing lesion size. [, ] This suggests this compound could be a potential alternative treatment for penicillin-allergic syphilis patients, although further research is needed.

Q8: What is the efficacy of this compound in treating respiratory tract infections?

A12: Clinical trials have shown this compound to be effective in treating moderate to severe respiratory tract infections, with comparable cure rates and bacterial eradication rates to other antibiotics. [, ]

Q9: What are the mechanisms of resistance to this compound?

A14: While this compound is resistant to hydrolysis by many beta-lactamases, some bacterial strains, particularly those producing extended-spectrum beta-lactamases (ESBLs), may exhibit resistance. [, ] Resistance mechanisms can include:

Q10: Does cross-resistance exist between this compound and other antibiotics?

A15: Cross-resistance between this compound and other beta-lactam antibiotics, particularly cephamycins like Cefoxitin, is possible due to shared mechanisms of action and resistance. []

Q11: What are the potential adverse effects associated with this compound?

A11: While generally well-tolerated, this compound use can be associated with:

- Gastrointestinal disturbances: Nausea, vomiting, diarrhea []

- Hypersensitivity reactions: Allergic reactions, ranging from mild skin rashes to severe anaphylaxis [, ]

- Hematological effects: Eosinophilia, thrombocytopenia (rare) []

- Hepatotoxicity: Transient elevation of liver enzymes [, ]

Q12: Are there any specific safety concerns regarding this compound use in neonates?

A17: Although generally safe, this compound use in neonates requires careful monitoring for potential adverse effects, particularly with prolonged use or high doses. [] These can include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.